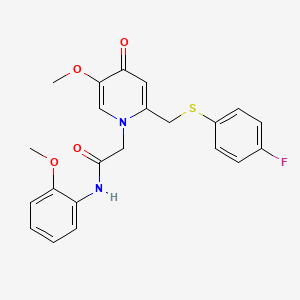

![molecular formula C15H15F3N2O2S B2827312 ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate CAS No. 626227-09-6](/img/structure/B2827312.png)

ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

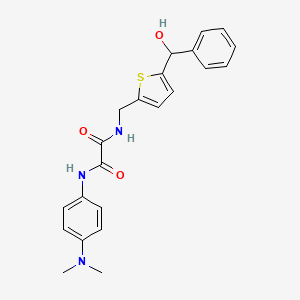

The compound contains a trifluoromethyl group (-CF3), a cyano group (-CN), and a pyridine ring, which are common in many pharmaceutical and agrochemical compounds . The trifluoromethyl group is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The cyano group consists of a carbon atom triple-bonded to a nitrogen atom. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom.

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into molecules through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . The cyano group can be introduced through reactions like the Rosenmund-von Braun cyanation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl, cyano, and pyridine groups. The trifluoromethyl group would add significant electronegativity to the molecule .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly increase the electronegativity of the molecule .Applications De Recherche Scientifique

Synthesis and Characterization

- A study detailed the crystal structure of a related compound, highlighting the formation of hydrogen bonds that link components into layers, which is vital for understanding the molecular interactions and properties of such compounds (Hong-qiang Liu et al., 2012).

- Research on diverse trifluoromethyl heterocycles from a single precursor discussed the versatility of similar compounds in synthesizing a wide array of heterocycles, which are significant for various chemical syntheses and potential pharmaceutical applications (Mark A. Honey et al., 2012).

Chemical Reactions and Mechanisms

- Another study focused on the [4 + 2] annulation process, providing a method to synthesize highly functionalized tetrahydropyridines, demonstrating the compound's role in facilitating complex chemical reactions (Xue-Feng Zhu et al., 2003).

- The facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines study shows how such compounds can be utilized in synthesizing novel polyfunctional and fused pyridines, expanding the toolbox for medicinal chemistry and material science (F. Latif et al., 2003).

Application in Material Science and Pharmaceuticals

- A spectroscopic and diffractometric study of polymorphism in a related compound demonstrates the importance of understanding polymorphic forms for pharmaceutical applications, ensuring the efficacy and stability of pharmaceutical compounds (F. Vogt et al., 2013).

- Insight into tri-coordinated aluminium species on ethanol-to-olefin conversion over ZSM-5 zeolites presents a potential application in sustainable chemical production, utilizing bioethanol as a feedstock for producing essential chemicals like ethylene, highlighting the compound's role in catalysis and green chemistry (Zichun Wang et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2S/c1-2-22-12(21)6-7-23-14-10(8-19)13(15(16,17)18)9-4-3-5-11(9)20-14/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJJLTJHFPFIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCSC1=NC2=C(CCC2)C(=C1C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2827231.png)

![3-(4-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2827236.png)

![1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827245.png)

![7-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2827247.png)